molecular formula C13H12O4 B1272795 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 156006-08-5

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1272795
CAS No.: 156006-08-5
M. Wt: 232.23 g/mol
InChI Key: UHCVPUSBZDLSQF-UHFFFAOYSA-N
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Description

Scientific Research Applications

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the esterification of chromen-2-one derivatives with 1-methyl-2-oxopropyl groups. The reaction conditions often include the use of acid catalysts and organic solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 7-(1-Methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Uniqueness

7-(1-Methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxopropoxy group and chromen-2-one core make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-(3-oxobutan-2-yloxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8(14)9(2)16-11-5-3-10-4-6-13(15)17-12(10)7-11/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCVPUSBZDLSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387407
Record name 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156006-08-5
Record name 7-[(3-Oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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